molecular formula C12H18ClN3O2 B1422949 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide CAS No. 1306604-37-4

2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide

Cat. No. B1422949
M. Wt: 271.74 g/mol
InChI Key: FYJLTWSJLZPZIR-UHFFFAOYSA-N
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Description

“2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide”. However, oxadiazole derivatives are generally synthesized through cyclization reactions involving organic azides2.



Molecular Structure Analysis

The molecular structure of “2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide” is not explicitly available. However, it can be inferred that the compound contains an oxadiazole ring, a cycloheptyl group, and an acetamide group3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide”. However, oxadiazole derivatives are known to participate in various chemical reactions, including nucleophilic substitution and addition reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide” are not explicitly available. However, it can be inferred that the compound is likely to be a solid at room temperature3.


Scientific Research Applications

Synthesis and Biological Assessment

Researchers have developed methods for synthesizing novel compounds that contain the 1,2,4-oxadiazole cycle, including those related to 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide. These compounds have garnered attention due to their diverse biological properties. For example, Karpina et al. (2019) described the synthesis of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and assessed their biological activities. Their work highlights a convenient synthesis scheme starting from commercially available precursors, leading to a diverse set of analogs with potential pharmacological activities (Karpina et al., 2019).

Anticancer and Antibacterial Agents

Compounds featuring the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antibacterial and anticancer activities. Ramalingam et al. (2019) synthesized derivatives starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, exhibiting significant antibacterial activity. This underscores the therapeutic potential of these compounds as antibacterial agents (Ramalingam et al., 2019).

Pharmacological Evaluation of Derivatives

Further pharmacological evaluations of 1,3,4-oxadiazole derivatives have been conducted. For instance, Panchal et al. (2020) designed and synthesized derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1), showing potential against small lung cancer. Their work highlights the design, synthesis, and in vitro biological evaluation of these compounds, indicating their therapeutic promise in cancer treatment (Panchal et al., 2020).

Novel Synthetic Approaches and Applications

Additionally, research into novel synthetic approaches for creating 1,3,4-oxadiazole derivatives and their applications has expanded. For example, Latli et al. (2015) focused on synthesizing a selective five-lipoxygenase activity protein (FLAP) inhibitor, demonstrating the compound's excellent pharmacokinetic properties and potential therapeutic applications (Latli et al., 2015).

Safety And Hazards

The safety and hazards associated with “2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide” are not known. However, it is generally recommended to handle chemical compounds with care and appropriate protective measures4.


Future Directions

The future directions for research on “2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide” could include exploring its potential biological activities, studying its reactivity in various chemical reactions, and investigating its physical and chemical properties in more detail2.


Please note that this analysis is based on the limited information available and may not be comprehensive. Further research and experimentation would be needed to obtain a more complete understanding of this compound.


properties

IUPAC Name

2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2/c1-9-14-11(16-18-9)12(15-10(17)8-13)6-4-2-3-5-7-12/h2-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJLTWSJLZPZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(CCCCCC2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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